CDKI-73
Overview
Description
CDKI-73 (also known as LS-007) is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK4, and CDK9 . It has been shown to induce apoptosis in cancer cells and inhibit the delivery of Rab11 vesicles to the plasma membrane, resulting in the accumulation of large multivesicular Rab11 endosomes near the cell periphery .
Molecular Structure Analysis
The molecular formula of CDKI-73 is C15H15FN6O2S2 . Unfortunately, the specific molecular structure is not provided in the available sources.Chemical Reactions Analysis
CDKI-73 acts by inhibiting CDKs, which are crucial for cell cycle progression. It induces apoptosis in cancer cells, which is preceded by dephosphorylation of CDK9 and serine 2 of RNA polymerase II .Physical And Chemical Properties Analysis
CDKI-73 has a molecular weight of 394.45 . It is stored at -20℃ for 3 years as a powder and at -80℃ for 2 years in solvent .Scientific Research Applications
Treatment of Acute Myeloid Leukemia (AML)
CDKI-73 has been identified as a highly efficacious CDK9 inhibitor against acute myeloid leukemia (AML) . It has been tested against a panel of AML cell lines and samples derived from patients, showing promising results . CDKI-73 induced cancer cells to undergo apoptosis through the transcriptional downregulation of anti-apoptotic proteins Bcl-2, Mcl-1, and XIAP by majorly targeting CDK9 .
Treatment of MLL-AML
The most aggressive subtype of AML is MLL-AML, characterized by translocations of the mixed-lineage leukemia gene (MLL) and resistance to conventional chemotherapy . CDK9 plays a crucial role in MLL-driven oncogenic transcription, and hence, inhibiting the activity of CDK9 with CDKI-73 has been proposed as a promising strategy for the treatment of MLL-AML .
Selective Toxicity to Cancer Cells
CDKI-73 has shown more than 200-fold selectivity against primary leukemia cells when compared with normal CD34+ cells . This indicates that CDKI-73 could be a safer treatment option, causing less harm to healthy cells .
Oral Bioavailability
CDKI-73 is orally bioavailable, which makes it a convenient therapeutic agent . In MV4–11 xenograft mouse models, oral administration of CDKI-73 resulted in a marked inhibition of tumor growth and prolongation of animal life span without causing body weight loss and other overt toxicities .
Inhibition of Rab11 Cargo Delivery
CDKI-73 has been identified as a novel pharmacological inhibitor of Rab11 cargo delivery . Rab11 multivesicular endosomes play a crucial role in the trafficking of antimicrobial peptides and cytokines during an innate immune response .
Regulation of Innate Immune Secretion
CDKI-73 has been found to down-regulate the amount of innate immune cargo, including the antimicrobial peptide Drosomycin and pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor alpha (TNFα) . This suggests that CDKI-73 could be used to control inflammation .
Mechanism of Action
Target of Action
CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . CDKI-73 also inhibits CDK1 and CDK2 .
Mode of Action
CDKI-73 interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by CDKI-73 is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, CDKI-73 disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
CDKI-73 exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making CDKI-73 a promising candidate for oral administration in the treatment of AML .
Result of Action
The primary result of CDKI-73’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, CDKI-73 has been shown to be relatively low toxic to the bone marrow cells of healthy donors .
Safety and Hazards
properties
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asnuciclib | |
CAS RN |
1421693-22-2 | |
Record name | Asnuciclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asnuciclib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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